Dioctyl phosphate

Catalog No.
S585415
CAS No.
3115-39-7
M.F
C16H35O4P
M. Wt
322.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioctyl phosphate

CAS Number

3115-39-7

Product Name

Dioctyl phosphate

IUPAC Name

dioctyl hydrogen phosphate

Molecular Formula

C16H35O4P

Molecular Weight

322.42 g/mol

InChI

InChI=1S/C16H35O4P/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,17,18)

InChI Key

HTDKEJXHILZNPP-UHFFFAOYSA-N

SMILES

CCCCCCCCOP(=O)(O)OCCCCCCCC

Solubility

Solubility in water, g/100ml at 20 °C: 0.21

Synonyms

Octyl Phosphate ((C8H17O)2(HO)PO) (6CI,7CI); Di-n-octyl Phosphate; Dioctyl Hydrogen Phosphate; Dioctyl Orthophosphate; Dioctyl Phosphate; NSC 70167; Phosphoric Acid bis(Octyl) Ester

Canonical SMILES

CCCCCCCCOP(=O)(O)OCCCCCCCC

Description

The exact mass of the compound Dioctyl phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 20 °c: 0.21. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70167. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Solvent and Extraction Media:

  • DOP exhibits good solvency properties for various organic compounds, making it useful in dissolving and extracting them for further analysis.
  • It is often used in liquid-liquid extraction processes to separate target compounds from complex mixtures. For instance, researchers have employed DOP to extract lanthanide ions from aqueous solutions for subsequent purification and characterization [].

Analytical Chemistry:

  • DOP's ability to form complexes with certain metal ions makes it valuable in ion chromatography. In this technique, DOP-coated stationary phases separate metal ions based on their differing interactions with the DOP ligands. This allows for the identification and quantification of various metal species in a sample [].

Material Science:

  • DOP can be used as a plasticizer in some materials, improving their flexibility and workability. Researchers have also explored DOP's potential applications in polymer synthesis and the development of flame retardants [, ].

Biological Research:

  • In some studies, DOP has been used as a model compound to investigate the biological effects of organophosphate esters. These studies aim to understand the mechanisms by which such compounds interact with living systems and their potential impact on health and the environment [].

Dioctyl phosphate is an organic compound with the molecular formula C16H35O4PC_{16}H_{35}O_{4}P. It is classified as an organophosphate and is characterized by its two octyl groups attached to a phosphate group. This compound is typically a colorless to yellowish liquid with a mild odor and is known for its properties as a plasticizer and surfactant. Dioctyl phosphate is soluble in organic solvents but has limited solubility in water, which makes it useful in various industrial applications.

, particularly those involving esterification and hydrolysis. For instance, it can react with alcohols to form esters, and under acidic or basic conditions, it may undergo hydrolysis to produce phosphoric acid and octanol. Additionally, in the presence of ammonium molybdate in dilute orthophosphate solutions, dioctyl phosphate can react to form colored complexes, indicating its utility in analytical chemistry .

Dioctyl phosphate exhibits biological activity that has drawn attention in toxicological studies. It has been shown to have potential endocrine-disrupting effects, which may impact reproductive health. Studies have indicated that exposure to dioctyl phosphate can lead to alterations in hormone levels and reproductive functions in animal models. Furthermore, its use as a plasticizer raises concerns about leaching into food products and the environment, necessitating further research on its long-term biological effects .

Dioctyl phosphate is synthesized primarily through the reaction of phosphoric acid with octanol. The process involves the esterification of phosphoric acid with octanol under controlled conditions, often utilizing catalysts to facilitate the reaction. Other methods may include transesterification of other phosphate esters or the reaction of phosphorus oxychloride with octanol, followed by hydrolysis .

Dioctyl phosphate finds extensive applications across various industries:

  • Plasticizer: Widely used in the production of flexible polyvinyl chloride (PVC) plastics.
  • Surfactant: Acts as an emulsifier and dispersing agent in formulations.
  • Corrosion Inhibitor: Employed in coatings and treatments for metal surfaces.
  • Intermediate: Serves as a precursor for synthesizing other chemical compounds.
  • Additive: Used in lubricants and hydraulic fluids to enhance performance .

Research on dioctyl phosphate has focused on its interactions with other chemicals and biological systems. Interaction studies have demonstrated that dioctyl phosphate can affect the solubility and stability of various compounds when used as an additive. In biological contexts, it has been shown to interact with endocrine systems, potentially disrupting hormonal balance due to its structural similarity to natural hormones .

Dioctyl phosphate shares structural similarities with several other organophosphate compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
Diethyl phosphateC4H11O4PC_{4}H_{11}O_{4}PSmaller alkyl groups; used primarily as a solvent
Dodecyl phosphateC12H25O4PC_{12}H_{25}O_{4}PLonger alkyl chain; used in surfactants
Tris(2-ethylhexyl) phosphateC24H51O4PC_{24}H_{51}O_{4}PLarger structure; excellent plasticizer properties

Dioctyl phosphate's unique two-octyl structure gives it specific properties that make it particularly effective as a plasticizer compared to shorter-chain or longer-chain analogs. Its balance between hydrophobicity and functionality allows for versatile applications in both industrial and consumer products .

Physical Description

Liquid
COLOURLESS OR AMBER LIQUID.

XLogP3

5.8

Flash Point

196 °C o.c.

Density

0.96 g/cm³

LogP

2.67

Melting Point

-50 °C

Related CAS

1560-42-5 (hydrochloride salt)
19045-78-4 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 27 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 27 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 26 of 27 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C:

Pictograms

Corrosive

Other CAS

73050-04-1
3115-39-7
298-07-7

Wikipedia

Dioctylphosphate

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Phosphoric acid, dioctyl ester: ACTIVE
Phosphoric acid, di-C8-14-alkyl esters: ACTIVE

Dates

Modify: 2024-02-18

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